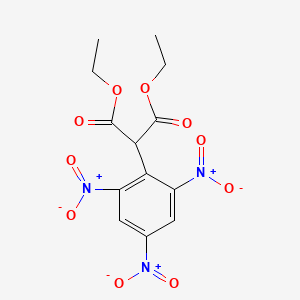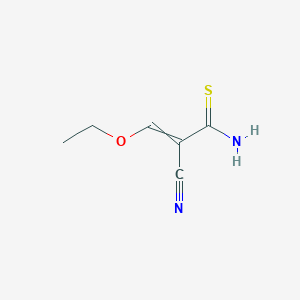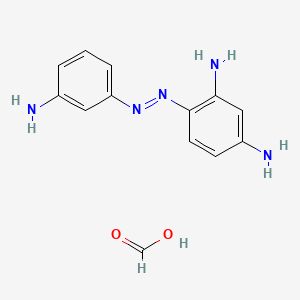
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid, compd with 4-((3-aminophenyl)azo)-1,3-benzenediamine (1:1) is a complex organic compound that combines formic acid with an azo compound This compound is notable for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine typically involves the diazotization of 3-aminophenylamine followed by coupling with 1,3-benzenediamine. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with formic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another azo compound with similar structural features but different substituents.
4-((3-aminophenyl)azo)benzenesulfonic acid: A sulfonated derivative with different solubility and reactivity.
1,3-benzenediamine derivatives: Compounds with similar aromatic amine structures but lacking the azo group.
Uniqueness
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine is unique due to its combination of formic acid and an azo compound, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65122-45-4 |
|---|---|
Fórmula molecular |
C13H15N5O2 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine;formic acid |
InChI |
InChI=1S/C12H13N5.CH2O2/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;2-1-3/h1-7H,13-15H2;1H,(H,2,3) |
Clave InChI |
UNCAXTVLEOJEQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


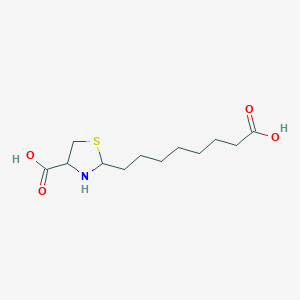
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

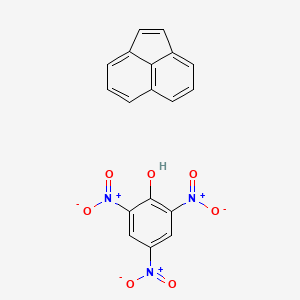
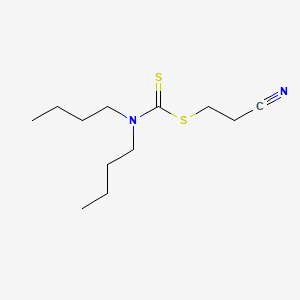
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
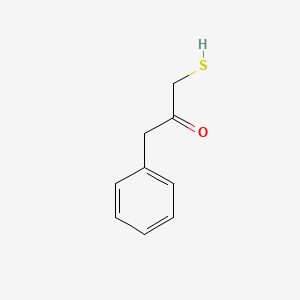

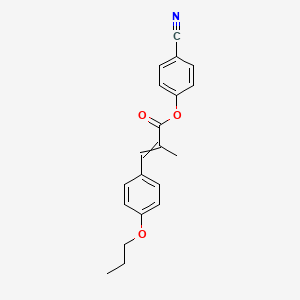
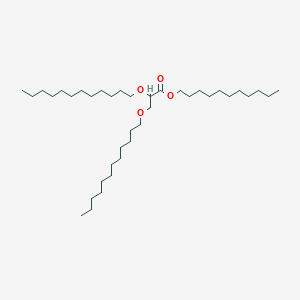
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
